N-T-Butyl 2-(boc-amino)propanamide

Description

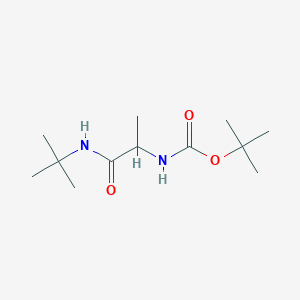

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(9(15)14-11(2,3)4)13-10(16)17-12(5,6)7/h8H,1-7H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJVSEQFUIKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N T Butyl 2 Boc Amino Propanamide

Direct Amide Bond Formation Strategies

The cornerstone of synthesizing N-tert-Butyl 2-(Boc-amino)propanamide is the creation of an amide bond between the carboxyl group of Boc-protected alanine (B10760859) and the amino group of tert-butylamine (B42293). This transformation is typically achieved through the use of coupling reagents or by establishing specific solution-phase protocols.

Carboxylic Acid/Amine Coupling Reagent-Mediated Syntheses

A prevalent and effective method for forging the amide linkage involves the use of coupling reagents that activate the carboxylic acid of N-Boc-alanine, rendering it susceptible to nucleophilic attack by tert-butylamine. A variety of such reagents have been developed for peptide synthesis and are readily applicable here.

Commonly employed coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate the reaction with high efficiency. prepchem.com The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the Boc-amino acid with the carbodiimide. This intermediate is then readily attacked by the amine. To mitigate potential side reactions and racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. The HOBt traps the O-acylisourea to form an active ester, which then smoothly reacts with the amine to yield the desired amide. prepchem.com

A representative procedure involves dissolving the N-Boc-protected alanine (either L- or D-enantiomer) in a suitable aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), and cooling the mixture. Tert-butylamine, the coupling reagent (e.g., DCC), and an additive (e.g., HOBt) are then added. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion. Work-up procedures involve the removal of the urea (B33335) byproduct (in the case of DCC) by filtration and subsequent purification of the product amide. prepchem.com

| Coupling Reagent | Additive | Typical Solvent | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | CH2Cl2, DMF | High efficiency, insoluble urea byproduct. prepchem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | CH2Cl2, DMF | Water-soluble urea byproduct, easier workup. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | High coupling efficiency, low racemization. |

Solution-Phase Synthetic Protocols for N-Alkylation and Amidation

Solution-phase synthesis provides a versatile platform for the formation of N-tert-Butyl 2-(Boc-amino)propanamide. These protocols offer flexibility in reagent choice and reaction conditions. The direct amidation of N-Boc-alanine with tert-butylamine is a primary example of a solution-phase approach. The success of this reaction often hinges on the effective activation of the carboxylic acid.

One strategy involves the in-situ formation of a mixed anhydride (B1165640) of the N-Boc-amino acid, which then reacts with tert-butylamine. This can be achieved using reagents like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM). The mixed anhydride is highly reactive towards the amine, leading to the formation of the desired amide bond.

BOC Protection Strategies for Amine Precursors

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the amino functionality of amino acids in organic synthesis due to its stability under a range of conditions and its facile removal under acidic conditions.

N-Tert-Butoxycarbonylation of α-Amino Acids and Derivatives

The introduction of the Boc group onto the nitrogen atom of alanine is a critical first step in the synthesis of the target compound. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)2O). chemicalbook.comorgsyn.org This reagent reacts with the amino acid under basic conditions to form the corresponding N-Boc-amino acid.

A typical procedure involves the suspension of the amino acid (L-alanine or D-alanine) in an aqueous solvent mixture, such as water/tetrahydrofuran (B95107) (THF). A base, commonly sodium hydroxide (B78521) (NaOH), is added to deprotonate the amino group, increasing its nucleophilicity. chemicalbook.com Subsequently, (Boc)2O is added, and the reaction mixture is stirred until the protection is complete. chemicalbook.comorgsyn.org The work-up typically involves an acidic wash to protonate the carboxylic acid and extraction into an organic solvent. The resulting N-Boc-alanine is then purified, often by crystallization.

| Reagent | Base | Solvent System | Typical Yield |

| Di-tert-butyl dicarbonate ((Boc)2O) | NaOH | Water/THF | High (often quantitative) chemicalbook.com |

| Di-tert-butyl dicarbonate ((Boc)2O) | Triethylamine (Et3N) | Dichloromethane | Good to excellent |

| tert-Butyl azidoformate | Not specified | Not specified | Historically used, now less common due to safety concerns. orgsyn.org |

Chemoselective Protection Techniques and Catalytic Approaches

While the use of stoichiometric base is common, catalytic methods for N-Boc protection have been developed to improve efficiency and reduce waste. Various catalysts can facilitate the reaction of amines with (Boc)2O, often under milder conditions. For instance, Lewis acids have been shown to catalyze the tert-butoxycarbonylation of amines. semanticscholar.org These catalysts activate the (Boc)2O, making it more electrophilic and promoting the reaction with the amino group.

Chemoselectivity is a key consideration when other functional groups are present in the molecule. The Boc protection of the amino group of alanine is generally straightforward as the carboxylic acid is the only other reactive site. However, in more complex starting materials, chemoselective methods ensure that only the desired amino group is protected. Fortunately, for the synthesis of N-tert-Butyl 2-(Boc-amino)propanamide, the starting amino acid, alanine, does not present significant chemoselectivity challenges.

Stereoselective Synthesis of N-T-Butyl 2-(Boc-amino)propanamide Enantiomers

The stereochemistry of the final product is dictated by the chirality of the starting N-Boc-alanine. To synthesize the individual enantiomers, (S)-N-tert-Butyl 2-(Boc-amino)propanamide and (R)-N-tert-Butyl 2-(Boc-amino)propanamide, one must start with the corresponding enantiomerically pure N-Boc-L-alanine or N-Boc-D-alanine, respectively.

The amide bond formation step, when carried out with standard coupling reagents under appropriate conditions (e.g., with HOBt as an additive), generally proceeds with a high degree of stereochemical retention. This means that the chirality of the α-carbon of the alanine is preserved throughout the reaction. Therefore, the synthesis of enantiomerically pure N-tert-Butyl 2-(Boc-amino)propanamide relies on the availability of enantiomerically pure starting materials. N-Boc-L-alanine and N-Boc-D-alanine are commercially available and can be prepared from the natural L-alanine and the non-natural D-alanine, respectively.

Should a racemic or enantiomerically enriched mixture be synthesized, chiral chromatography techniques could be employed for the separation of the enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their separation.

Asymmetric Synthetic Routes from Chiral Starting Materials

The primary and most direct asymmetric synthetic route to N-tert-butyl 2-(Boc-amino)propanamide commences with the readily available and enantiopure chiral starting material, L-alanine. This approach ensures that the desired stereochemistry at the α-carbon is pre-determined and retained throughout the synthetic sequence. The synthesis involves two main steps: the protection of the amino group of L-alanine followed by the coupling of the resulting N-protected amino acid with tert-butylamine.

The first step is the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry and is crucial to prevent side reactions at the amino group during the subsequent amide bond formation. The reaction is typically carried out by treating L-alanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. chemicalbook.comorgsyn.org The choice of solvent and base can be varied, with aqueous sodium hydroxide in a mixed solvent system like water/THF or water/tert-butyl alcohol being commonly employed. chemicalbook.comorgsyn.org The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride.

A typical procedure for the synthesis of N-(tert-butoxycarbonyl)-L-alanine (Boc-L-Ala-OH) is as follows: L-alanine is dissolved in an aqueous solution of sodium hydroxide at a reduced temperature (e.g., 0 °C). chemicalbook.com A solution of di-tert-butyl dicarbonate in an organic solvent such as tetrahydrofuran (THF) is then added portion-wise. chemicalbook.com The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. After an extractive workup to remove unreacted (Boc)₂O and byproducts, the aqueous layer is acidified to precipitate the Boc-L-Ala-OH product, which can then be isolated by filtration or extraction with an organic solvent. chemicalbook.com

| Starting Material | Reagent | Base | Solvent | Typical Yield |

| L-Alanine | Di-tert-butyl dicarbonate | Sodium Hydroxide | Water/THF | 92-94% orgsyn.org |

The second step involves the coupling of the synthesized Boc-L-Ala-OH with tert-butylamine to form the desired N-tert-butyl 2-(Boc-amino)propanamide. This amide bond formation requires the activation of the carboxylic acid group of Boc-L-Ala-OH. A variety of coupling reagents, commonly used in peptide synthesis, can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.

Chemical Reactivity and Transformation Chemistry of N T Butyl 2 Boc Amino Propanamide

Deprotection Strategies of the Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used amine-protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov

Acid-Catalyzed Boc Removal Mechanisms and Optimization

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis. masterorganicchemistry.com The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This initial protonation is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide gas. masterorganicchemistry.comcommonorganicchemistry.com

The rate of this deprotection reaction can be influenced by several factors. Studies have shown that the kinetics of Boc cleavage can exhibit a second-order dependence on the concentration of the acid, as observed in the HCl-catalyzed deprotection of certain Boc-protected amines. nih.govacs.org This suggests that a second molecule of the acid may be involved in the rate-determining step, possibly by assisting in the departure of the tert-butyl cation. nih.govacs.org

Optimization of the deprotection process often involves the use of scavengers. The tert-butyl cation generated during the reaction is a reactive electrophile that can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate or solvent. total-synthesis.com Scavengers, such as thiophenol, are therefore often added to the reaction mixture to trap the tert-butyl cation and prevent these side reactions. organic-chemistry.org

Orthogonal Deprotection Methods for Multi-Protected Systems

In the synthesis of complex molecules like peptides, which often contain multiple functional groups, the use of orthogonal protecting groups is essential. biosynth.compeptide.com This strategy allows for the selective removal of one protecting group in the presence of others. biosynth.com The Boc group, being acid-labile, is orthogonal to base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and to groups removable by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. masterorganicchemistry.comtotal-synthesis.com

This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS). researchgate.net For instance, in a "bis-orthogonal" strategy, the Fmoc group can be used for the temporary protection of the α-amino group of an amino acid, while acid-labile groups like tert-butyl (tBu) protect the side chains. researchgate.net The Fmoc group can be selectively removed with a base, typically piperidine, without affecting the Boc or other acid-labile protecting groups. peptide.comresearchgate.net Conversely, the Boc group can be removed with acid without cleaving the Fmoc group. total-synthesis.com

Recent research has also explored novel deprotection methods to enhance orthogonality. For example, a new Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been developed, which is compatible with the presence of N-Boc groups in the substrate. nih.govescholarship.org This expands the versatility of protecting group strategies, particularly for the synthesis of sensitive peptides. nih.govescholarship.org

Reactivity at the Amide Nitrogen and Carbonyl Moiety

The amide bond in N-t-Butyl 2-(Boc-amino)propanamide, while generally stable, can undergo a variety of transformations, allowing for the diversification of the molecule.

Alkylation and Acylation Reactions for Diversification

The nitrogen atom of the Boc-protected amine can be alkylated under specific conditions. While the Boc group itself can be sensitive to strong bases, methods have been developed for the N-alkylation of Boc-protected amines. One common approach involves the use of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. researchgate.net Electrochemical methods have also been shown to be effective for the N-alkylation of N-Boc protected compounds, offering mild reaction conditions and high yields. nih.gov

Acylation of the amide nitrogen is another route for diversification. Following the removal of the Boc group to expose the primary amine, standard acylation methods using acyl chlorides or anhydrides can be employed to introduce a wide range of acyl groups.

Cyclization and Ring-Forming Reactions

Transformations Involving the Propyl Chain and Alpha-Chiral Center

The propyl chain and the chiral center at the alpha-carbon of the alanine-derived portion of this compound also present opportunities for chemical modification.

Stereoselective alkylation at the α-carbon can be achieved, although this often requires the use of a chiral auxiliary or a specific substrate structure to control the stereochemistry. For example, the stereoselective alkylation of N-Boc-protected-5-substituted δ-lactams has been demonstrated, leading to α,δ-disubstituted δ-amino acids with high facial selectivity. nih.gov While this is a different system, the principles could potentially be applied to derivatives of this compound.

The synthesis of new N-(aminocycloalkylene)amino acid derivatives has been achieved through the nucleophilic substitution of chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. nih.gov This highlights the utility of the Boc-protected amino group as a nucleophile in substitution reactions to create more complex chiral structures.

Limited Research on the Chemical Reactivity and Transformation of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a notable lack of published research specifically detailing the chemical reactivity and transformation chemistry of this compound. Consequently, in-depth information regarding the chemo- and regioselectivity in its subsequent reactions is not publicly available.

While the individual functional groups present in this compound—a Boc-protected amine and a secondary amide—are well-studied in organic chemistry, specific experimental data and detailed research findings for this particular compound are absent from the current body of scientific literature. General principles of chemical reactivity for these functional groups can be inferred, but a specific analysis of the chemo- and regioselectivity for this compound remains uninvestigated in published works.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis to temporarily block the reactivity of primary and secondary amines. Its cleavage is typically achieved under acidic conditions. The secondary amide functionality can undergo reactions such as hydrolysis or reduction, though these transformations often require harsh conditions that could also affect the Boc group. The interplay of these two functional groups within the same molecule would be expected to present unique challenges and opportunities for selective transformations. However, without specific studies on this compound, any discussion of its reactivity would be purely speculative.

Due to the absence of research data, the generation of interactive data tables and a detailed discussion of research findings as per the requested outline is not possible at this time. Further experimental investigation into the reactivity of this compound is required to elucidate its chemical behavior and potential for selective reactions.

Computational and Theoretical Investigations of N T Butyl 2 Boc Amino Propanamide

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and biological interactions. For N-t-Butyl 2-(boc-amino)propanamide, the presence of multiple rotatable bonds suggests a complex conformational landscape.

Research Findings: Computational studies on similar N-acyl amino acid amides and protected dipeptides reveal a strong preference for specific folded conformations, primarily stabilized by intramolecular hydrogen bonds. researchgate.netmdpi.com Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, show that such compounds are not static but exist in a dynamic equilibrium of several low-energy states. nih.govijcrt.orgnih.gov

For this compound, a key interaction is the expected hydrogen bond between the Boc-carbonyl oxygen and the N-H proton of the tert-butyl amide group, leading to a folded, C7-like ring structure. The bulky tert-butyl groups on both the Boc protecting group and the amide nitrogen significantly influence the accessible conformations by introducing steric hindrance, which limits rotational freedom around adjacent single bonds.

MD simulations on comparable systems, like poly(beta-amino esters), have been used to understand how factors such as lipophilicity and environmental conditions affect molecular organization and nanoparticle structure. nih.govrsc.org Similar simulations for this compound would likely show a propensity for specific self-assembly patterns in different solvents, driven by a combination of hydrogen bonding and hydrophobic interactions of the tert-butyl groups.

Interactive Data Table: Predicted Torsional Angles for Dominant Conformations

| Dihedral Angle | Predicted Range (degrees) | Stabilizing Interaction |

| ω (C-N amide bond) | 180° (trans) | Planar amide resonance |

| φ (N-Cα) | -150° to -60° | Avoidance of steric clash |

| ψ (Cα-C') | 120° to 180° | Formation of C7 H-bond |

| θ (C'-N t-Butyl) | Variable | Steric influence of t-butyl |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods can predict molecular orbital energies, charge distributions, and reactivity indices.

Research Findings: DFT studies on analogous Boc-protected amino acids and peptides, often using the B3LYP functional, have successfully optimized molecular geometries and calculated vibrational frequencies. youtube.com Such calculations for this compound would allow for the determination of its most stable three-dimensional structure. youtube.com

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful for predicting reactivity. For this molecule, the HOMO is expected to be localized on the electron-rich amide and carbamate (B1207046) groups, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be centered on the carbonyl carbons, marking them as the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability.

Mulliken atomic charge distribution calculations would reveal the partial charges on each atom, highlighting the polarity of bonds such as the C=O, N-H, and C-N bonds. This information is critical for understanding intermolecular interactions and reaction mechanisms.

Interactive Data Table: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value/Location | Implication |

| HOMO Energy | ~ -7.0 eV | Site of oxidation/electrophilic attack |

| LUMO Energy | ~ +1.5 eV | Site of reduction/nucleophilic attack |

| HOMO-LUMO Gap | ~ 8.5 eV | High kinetic stability |

| Most Negative Atom | Carbonyl Oxygens | Site of protonation/H-bond acceptor |

| Most Positive Atom | Carbonyl Carbons | Site of nucleophilic attack |

Mechanistic Studies of Reactions Involving this compound

Computational methods are frequently used to map out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms.

Research Findings: For this compound, several reactions are of interest, including its synthesis (amide bond formation) and its degradation (hydrolysis or deprotection).

Amide Bond Formation: Computational studies on amide bond formation, for instance, mediated by silane (B1218182) derivatives, have elucidated complex mechanisms involving multiple steps like the formation of an acyloxysilane intermediate. rsc.org The synthesis of the target molecule would likely proceed through the activation of the carboxylic acid of Boc-alanine followed by nucleophilic attack by tert-butylamine (B42293).

Amide Hydrolysis: The mechanism of amide hydrolysis is highly dependent on pH. Acid-catalyzed hydrolysis, investigated through simulations, typically involves the initial protonation of the amide carbonyl oxygen, followed by the rate-determining nucleophilic attack of a water molecule. youtube.comacs.org For tertiary amides, the cleavage of the C-N bond is often the highest energy barrier. acs.orguregina.ca

Boc Deprotection: The cleavage of the Boc group is a fundamental reaction in peptide chemistry. Kinetic studies supported by computational models have shown that this acid-catalyzed reaction can exhibit a second-order dependence on the acid concentration. researchgate.net The mechanism involves protonation of the Boc carbonyl, followed by the formation of a stable tert-butyl cation. researchgate.netorganic-chemistry.org

Stereochemical Prediction and Validation Through Computational Methods

This compound possesses a chiral center at the α-carbon of the alanine (B10760859) moiety (assuming it is derived from L- or D-alanine). Computational methods can predict and help validate the stereochemical properties of such molecules.

Research Findings: The stereochemistry of N-acyl amino acid derivatives can be complex, sometimes involving not just central chirality but also axial chirality due to restricted rotation around amide bonds. mdpi.com While significant axial chirality is less likely in this flexible molecule compared to more rigid systems, the preference for E/Z amide isomers is computationally predictable.

A powerful technique for validating stereochemistry is the comparison of experimentally measured chiroptical properties, such as electronic circular dichroism (ECD), with spectra predicted by time-dependent DFT (TD-DFT) calculations. researchgate.net By calculating the ECD spectra for both the (R) and (S) enantiomers of this compound, one could confidently assign the absolute configuration of a synthesized sample by matching the experimental spectrum to the computed one. These calculations involve optimizing the ground state geometry and then computing the energies and rotational strengths of electronic excitations. researchgate.net

Interactive Data Table: Computational Parameters for Stereochemical Analysis

| Computational Method | Property Predicted | Application |

| DFT Geometry Optimization | Lowest energy conformers | Input for spectral calculations |

| TD-DFT | Electronic Circular Dichroism (ECD) Spectra | Assignment of absolute configuration |

| Vibrational CD (VCD) | Vibrational Circular Dichroism Spectra | Alternative for stereochemical validation |

| Optical Rotatory Dispersion (ORD) | Optical Rotation | Comparison with experimental values |

Applications of N T Butyl 2 Boc Amino Propanamide As a Synthetic Intermediate

Role in the Construction of Peptide Mimetic Scaffolds

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. N-T-Butyl 2-(Boc-amino)propanamide is an exemplary starting material for constructing these scaffolds.

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under various coupling conditions and its facile removal under mild acidic conditions. youtube.com This allows for the selective unmasking of the amine for subsequent chain elongation. The N-tert-butyl amide function is a non-natural, bulky group that provides significant steric hindrance. nih.gov Incorporating such modified amino acid residues into a peptide backbone is a common strategy in peptidomimetic design. This modification can enforce specific secondary structures, such as β-turns, or disrupt natural conformations to modulate biological activity. Furthermore, the amide bond involving the bulky tert-butyl group enhances resistance to cleavage by proteases, prolonging the compound's therapeutic effect.

The utility of similar carbamate-protected amino derivatives as scaffolds is well-established. For instance, related structures like optically active trans-tert-butyl-2-aminocyclopentylcarbamate are recognized for their potential as backbone units for peptide nucleic acids (PNAs), a prominent class of peptide mimetics. nih.gov This highlights the role of the tert-butyl carbamate (B1207046) and amide motifs in generating non-natural oligomers with tailored properties.

Precursor for Chiral Amine and Amide Derivatives

The inherent chirality of this compound makes it an excellent starting point for the asymmetric synthesis of a wide array of chiral amines and amides, which are crucial components in many pharmaceuticals. yale.edu The compound acts as a chiral template, allowing for the transfer of its stereochemical information to new, more complex molecules.

A significant application is in the synthesis of chiral diamines. Research has demonstrated that N-Boc-protected amino acid-derived secondary amides can undergo selective reduction to furnish chiral diamines efficiently. researchgate.net This transformation typically uses a reducing agent like Red-Al, which reduces the amide functionality without affecting the Boc protecting group or causing epimerization at the chiral center. researchgate.net The resulting Boc-protected chiral diamine can then be used in further synthetic steps.

Moreover, the core structure can be elaborated into other derivatives. The Boc group can be removed to reveal the primary amine, which can then be acylated or alkylated to produce a diverse range of new chiral amide and amine derivatives. nih.gov Methodologies exist for the direct, one-pot conversion of N-Boc protected amines into new amides, bypassing the need to isolate the free amine intermediate. nih.gov

The following table summarizes key transformations using this compound as a precursor:

| Precursor Molecule | Reagent/Condition | Product Class | Reference |

| This compound | 1. Red-Al (or similar reducing agent) 2. Acidic deprotection | Chiral 1,2-Diamine | researchgate.net |

| This compound | 1. Acidic deprotection (e.g., HCl) 2. Acyl Chloride (R-COCl) | New Chiral Amide Derivative | nih.gov |

| This compound | 1. Conversion to N-Boc-amino aldehyde 2. Wittig Reagent | Extended Chiral Amine | mdpi.com |

Building Block for Nitrogen-Containing Heterocycles and Macrocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. The structural elements of this compound make it a suitable precursor for the enantioselective synthesis of these ring systems. Following the removal of the Boc protecting group, the resulting primary amine can participate in intramolecular cyclization reactions. For example, if the molecule is first modified to contain a suitable electrophilic group, an intramolecular nucleophilic attack by the amine can lead to the formation of cyclic amides known as lactams. libretexts.org

The utility of chiral amine precursors in constructing heterocycles is well-documented. Chiral N-tert-butanesulfinyl imines, which are conceptually similar chiral amine equivalents, are extensively used as intermediates in the diastereoselective synthesis of heterocycles like piperidines and tetrahydroquinolines. researchgate.net By analogy, the chiral amine derived from this compound can be employed in similar intramolecular N-alkylation or N-arylation strategies to forge a variety of saturated and unsaturated nitrogen heterocycles.

For the construction of macrocycles, the deprotected chiral amine can be subjected to intermolecular reactions. High-dilution condensation with bifunctional reagents, such as diacyl chlorides or dicarboxylic acids, can lead to the formation of large, ring-containing structures. This approach is fundamental to the synthesis of cyclopeptides and other macrocyclic compounds that often exhibit unique biological activities due to their constrained conformations.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are a powerful tool for rapidly generating libraries of structurally diverse molecules. nih.gov MCR chemistry is highly compatible with many functional groups, including Boc-protected amines and their deprotected counterparts. nih.gov

After removal of the Boc group, the resulting chiral primary amine, 2-amino-N-(tert-butyl)propanamide, is an ideal component for use in isocyanide-based MCRs such as the Ugi four-component reaction (U-4CR) or the Passerini three-component reaction (P-3CR). nih.gov

In a hypothetical Ugi reaction, the chiral amine derived from the title compound would be combined with an aldehyde, a carboxylic acid, and an isocyanide. This one-pot process generates a complex α-acylamino amide product, with the original chiral backbone and bulky tert-butyl group from the starting amine now incorporated into a larger, more diverse scaffold. The variability of the other three components allows for the creation of a large library of related but distinct molecules, which is highly valuable in drug discovery for screening against biological targets. The use of MCRs to generate libraries of chiral amino amides is a recognized strategy for accessing novel chemical space. consensus.app

The components of a potential Ugi Multicomponent Reaction are outlined below:

| MCR Component | Example | Source of Diversity |

| Amine | 2-amino-N-(tert-butyl)propanamide | Fixed chiral core |

| Aldehyde/Ketone | Benzaldehyde | Variable (R1) |

| Carboxylic Acid | Acetic Acid | Variable (R2) |

| Isocyanide | Cyclohexyl isocyanide | Variable (R3) |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry has profound implications for the synthesis of compounds like N-t-Butyl 2-(boc-amino)propanamide. Traditional methods for creating amide bonds, the core linkage in this molecule, often rely on stoichiometric activating agents, which generate significant chemical waste. scispace.com The future lies in developing catalytic methods that are more atom-economical and environmentally benign. bohrium.comresearchgate.net

Key areas of development include:

Catalytic Amidation: Research is intensifying on catalytic methods that avoid the use of wasteful stoichiometric reagents. scispace.comresearchgate.net Boronic acids, for instance, are showing promise as non-toxic, air-stable, and inexpensive catalysts for amide bond formation. researchgate.net Another avenue is the use of visible-light photoredox catalysis, which offers a green and efficient pathway for creating amides under mild conditions. nih.gov

Biocatalysis: Enzymes are nature's catalysts, offering high selectivity under mild, aqueous conditions. dovepress.comnih.gov The use of enzymes like lipases and engineered amino acid dehydrogenases is a growing field for synthesizing chiral amides and their precursors. dovepress.comnih.govmanchester.ac.uk These biocatalytic methods have the potential to significantly reduce the environmental footprint of synthesis. nih.govresearchgate.net

Greener Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. researchgate.net Water, due to its non-toxic and non-flammable nature, is the ideal green solvent. semanticscholar.orgresearchgate.netnih.gov Research into performing N-Boc protection and deprotection reactions in water or under solvent-free conditions is paving the way for more sustainable processes. researchgate.netsemanticscholar.orgresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary use of this compound is as a protected amino acid derivative, researchers are exploring its potential in novel chemical reactions. The Boc (tert-butyloxycarbonyl) protecting group and the amide linkage, once considered relatively inert, are now being targeted for new transformations.

Activation of Amide Bonds: Traditionally, amide bonds are very stable. nih.gov However, recent studies have shown that the Boc group can activate the amide C-N bond, making it susceptible to cleavage and further reaction. mdpi.com This opens up possibilities for using Boc-protected amino amides in new types of coupling reactions.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering a more efficient way to build complex molecules. acs.org Research into the C-H activation of amino acids and peptides is a rapidly developing area. nih.govrsc.org Applying these methods to this compound could lead to the synthesis of novel, non-natural amino acid derivatives with unique properties.

New Synthetic Applications: The unique reactivity of the Boc group is being exploited in various one-pot reactions. For instance, Boc-protected amines can be converted directly into ureas or other functional groups, streamlining synthetic processes. rsc.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The drive for efficiency and reproducibility in chemical synthesis has led to the increasing adoption of flow chemistry and automated platforms. youtube.com These technologies offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. nih.govresearchgate.net

The synthesis and application of this compound and related compounds are well-suited for these modern techniques:

Continuous Flow Synthesis: Flow reactors are being used for the synthesis of chiral amines and amides, offering benefits like enhanced reaction rates and simplified purification. researchgate.netacs.orgnih.gov Chemoenzymatic processes in continuous flow systems have shown significant increases in productivity compared to traditional batch methods. acs.org

Automated Peptide Synthesis: The Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a process that is now highly automated. youtube.com The integration of novel synthetic methods for this compound into automated platforms could accelerate the discovery of new peptide-based drugs and materials.

Advanced Material Science Applications

The unique structural features of this compound make it an attractive building block for advanced materials. Its ability to participate in hydrogen bonding and self-assembly, combined with the chirality of the alanine (B10760859) backbone, offers exciting possibilities in polymer chemistry and supramolecular science.

Polymer Chemistry: Amino acid-based polymers are gaining attention for their biocompatibility and biodegradability, making them ideal for biomedical applications. acs.orgnih.gov this compound can be incorporated into poly(ester amides) (PEAs), creating materials with tunable properties for applications like tissue engineering and drug delivery. acs.orgnih.govscience.gov The amide groups contribute to the material's thermal stability and mechanical strength. numberanalytics.com

Supramolecular Assemblies: Supramolecular chemistry involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. nih.gov The amide and Boc groups of this compound can drive the formation of complex assemblies like nanotubes and spherical globules. nih.gov These dynamic and responsive materials have potential applications in nanotechnology and sensing.

Q & A

Synthesis Optimization

Basic: What are the critical parameters for synthesizing N-T-Butyl 2-(Boc-Amino)Propanamide with high yield?

- Methodological Answer: Synthesis involves multi-step reactions, including Boc protection of the amine group and coupling with tert-butyl propanamide. Key parameters include:

- Temperature: 0–5°C for Boc protection to minimize side reactions .

- Solvents: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) for amide bond formation .

- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt for efficient coupling .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Advanced: How can intermediates prone to hydrolysis be stabilized during synthesis?

- Use inert atmospheres (N₂/Ar) and moisture-free solvents. Additives like molecular sieves or triethylamine (TEA) can sequester water . Monitor intermediates via TLC or in-situ FTIR to detect degradation .

Structural Characterization

Basic: Which spectroscopic techniques confirm the Boc-protected tert-butyl structure?

- 1H/13C NMR: Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and Boc carbonyl (δ ~155 ppm in 13C) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C₁₅H₂₈N₂O₃) .

Advanced: How can computational modeling resolve discrepancies in X-ray vs. NMR data?

- Perform DFT calculations (B3LYP/6-31G**) to predict bond angles/dihedrals. Compare with experimental X-ray crystallography (e.g., C–N bond lengths ~1.33 Å) and adjust for solvent effects in NMR .

Stability and Reactivity

Basic: Under what pH conditions is the Boc group stable?

- The Boc group is stable under neutral/basic conditions but cleaves in acidic media (e.g., TFA/DCM). Avoid prolonged exposure to pH <4 during storage .

Advanced: How does steric hindrance from the tert-butyl group affect reactivity?

- The bulky tert-butyl group reduces nucleophilic attack on the amide carbonyl. Kinetic studies (e.g., Hammett plots) show slower hydrolysis rates compared to linear alkyl analogs .

Biological Activity

Basic: What assays are used to screen for HDAC inhibitory activity?

- Fluorescence-based HDAC inhibition assays using acetylated lysine substrates. IC₅₀ values are calculated from dose-response curves .

Advanced: How can molecular docking predict binding modes with HDAC isoforms?

- Use AutoDock Vina to model interactions between the propanamide moiety and HDAC8’s catalytic Zn²+ ion. Validate with mutagenesis studies (e.g., His143Ala mutants) .

Data Contradictions

Basic: How to resolve conflicting solubility data in polar vs. nonpolar solvents?

- Re-evaluate purity via HPLC. LogP calculations (e.g., ACD/Labs) predict higher solubility in DCM (logP ~2.5) than water. Experimental discrepancies may arise from amorphous vs. crystalline forms .

Advanced: Why do computational and experimental IR spectra differ for the amide I band?

- Solid-state hydrogen bonding (e.g., in X-ray structures) shifts experimental amide I bands to ~1650 cm⁻¹, whereas gas-phase DFT models predict ~1680 cm⁻¹. Apply corrections for solvent and crystal packing .

Degradation Pathways

Basic: What are the primary degradation products under accelerated stability testing?

- Boc deprotection yields tert-butyl propanamide and CO₂. Detect via LC-MS (m/z 143 for deprotected amine) .

Advanced: How can Arrhenius kinetics predict shelf-life at 25°C?

- Conduct stress tests at 40–60°C, monitor degradation via HPLC, and extrapolate k values. Activation energy (Ea) ~85 kJ/mol suggests room-temperature stability >2 years .

Analytical Method Development

Basic: Which HPLC conditions separate this compound from impurities?

- Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 30%→70% ACN over 20 min). Retention time ~12.5 min .

Advanced: Can 2D-NMR (HSQC, HMBC) assign stereochemistry in propanamide derivatives?

- HMBC correlations between Boc carbonyl (δ 155 ppm) and tert-butyl protons confirm regiochemistry. NOESY detects spatial proximity of tert-butyl to amide NH .

Pharmacological Profiling

Advanced: How does logD affect blood-brain barrier permeability?

- Measure logD (pH 7.4) via shake-flask method. Optimal logD ~2–3 enhances passive diffusion. Tert-butyl groups increase lipophilicity but may reduce aqueous solubility .

Green Chemistry Alternatives

Advanced: Can solvent-free mechanochemical synthesis replace traditional methods?

- Ball-milling Boc-protected amines with tert-butyl propanamide in the presence of K₂CO₃ achieves 85% yield in 2 hrs, reducing solvent waste .

Troubleshooting Synthesis Failures

Basic: Why does the final product show low purity (<90%)?

- Common issues: Incomplete Boc protection (use excess di-tert-butyl dicarbonate) or side reactions during coupling (add HOBt to suppress racemization) .

Advanced: How to mitigate epimerization during amide bond formation?

- Use DIC/Oxyma Pure coupling reagents instead of EDC/HOBt. Low temperatures (0°C) and short reaction times (<2 hrs) minimize racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.